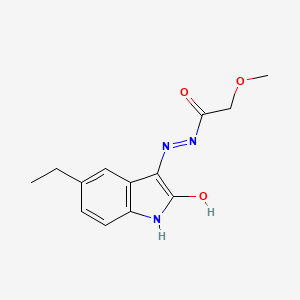![molecular formula C16H16N2O2S B5739977 N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as DCA, is a compound with potential therapeutic applications in cancer treatment. DCA has been studied extensively in recent years due to its unique mechanism of action and promising results in preclinical studies.
Applications De Recherche Scientifique
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. In vitro studies have shown that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In vivo studies have demonstrated that N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can inhibit tumor growth and metastasis, and improve survival rates in animal models of various types of cancer, including breast, lung, and brain cancer. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Mécanisme D'action
The mechanism of action of N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK), which is overexpressed in many types of cancer. PDK inhibits the activity of pyruvate dehydrogenase (PDH), a key enzyme in the process of oxidative phosphorylation, which is the main source of energy production in normal cells. By inhibiting PDK, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can restore the activity of PDH and promote the switch from glycolysis (the main energy production pathway in cancer cells) to oxidative phosphorylation, which can lead to apoptosis and cell death in cancer cells.
Biochemical and Physiological Effects
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects in cancer cells and normal cells. In cancer cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In normal cells, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can improve mitochondrial function, enhance energy production, and reduce oxidative stress. N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been shown to have anti-inflammatory and anti-angiogenic effects, which can contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages as a research tool for cancer treatment. It has a unique mechanism of action that can target cancer cells selectively, without affecting normal cells. It can also enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. However, N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide also has some limitations for lab experiments. It has low bioavailability and can be difficult to administer in vivo. It can also have off-target effects on other enzymes and metabolic pathways, which can limit its specificity and efficacy.
Orientations Futures
In N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide research could lead to the development of new therapies that can improve outcomes for cancer patients.
Méthodes De Synthèse
N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through a series of chemical reactions, starting with the reaction of 3,4-dimethylaniline with carbon disulfide to form 3,4-dimethylthiosemicarbazide. This compound is then reacted with furfural to form N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. The synthesis method has been optimized to improve yield and purity, and various modifications have been made to the reaction conditions to produce N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in different forms and with different properties.
Propriétés
IUPAC Name |
(E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11-5-6-13(10-12(11)2)17-16(21)18-15(19)8-7-14-4-3-9-20-14/h3-10H,1-2H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOXBXZNIVETNP-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3,4-dimethylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

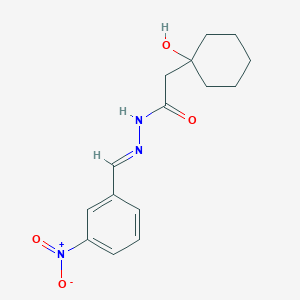
![N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5739909.png)
![2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5739923.png)


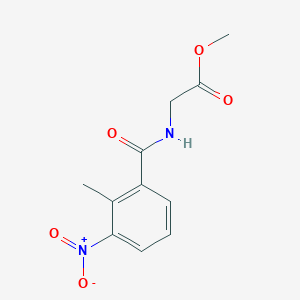
![N-[2-(4-morpholinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5739948.png)
![1-[3-(4-fluorophenyl)acryloyl]piperidine](/img/structure/B5739957.png)

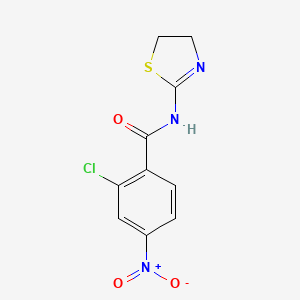

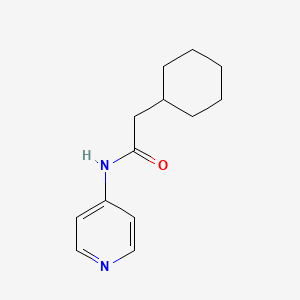
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)
